5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, including 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (named BTAa), demonstrate the use of these compounds as conformationally constrained dipeptide isosteres. This involves transforming amino acids into corresponding N-benzylamino alcohols and further condensation processes (Guarna et al., 1999).
- The study on the supramolecular aggregation of hydroxycarboxylic acid derivatives shows the influence of the conformation of hydroxymethyl groups on the dimensionality of structures formed via hydrogen bonds (Foces-Foces et al., 2005).
Molecular Structure and Design
- A study on the gold(III) tetrachloride salt of L-cocaine, a compound structurally related to 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, reveals insights into intermolecular interactions and molecular conformation (Wood et al., 2007).
- The role of molecular conformation in the two- and three-dimensional supramolecular structure of hydroxyl-N-alkylamides highlights the importance of functional group orientation in designing molecules for specific applications (Foces-Foces et al., 2007).
Chemical Synthesis and Reactions
- The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a compound related to the target molecule, showcases the methods used for creating complex chemical structures (Le & Goodnow, 2004).
- Research on dirhodium(II)-catalyzed C-H insertion reactions using related bicyclic compounds provides insights into selective chemical transformations for compound synthesis (Yakura et al., 1999).
Mechanism of Action
properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-21(27)23-10-5-11-24(13-23,30-15-23)14-25-22(28)29-12-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDEEORKPHALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(OC2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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